molecular formula C10H8F2N2OS B14016713 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine

Cat. No.: B14016713
M. Wt: 242.25 g/mol
InChI Key: RMOLPSDBWCLQPD-UHFFFAOYSA-N
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Description

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the phenyl ring, which is further connected to the thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine typically involves multi-step reactions. One common method includes the reaction of 2,6-difluoro-4-methoxyaniline with thiourea in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the thiazole ring. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the methoxy group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(2,6-Difluoro-4-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole core.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8F2N2OS

Molecular Weight

242.25 g/mol

IUPAC Name

5-(2,6-difluoro-4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8F2N2OS/c1-15-5-2-6(11)9(7(12)3-5)8-4-14-10(13)16-8/h2-4H,1H3,(H2,13,14)

InChI Key

RMOLPSDBWCLQPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2=CN=C(S2)N)F

Origin of Product

United States

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